PRMT4/CARM1 Inhibition
1-(Methylcarbamoyl)-L-histidine exhibits nanomolar inhibitory activity against the protein arginine methyltransferase PRMT4 (CARM1). In a direct biochemical assay, it achieved an IC50 of 8.40 nM [1]. This demonstrates significant potency against this epigenetic target.
| Evidence Dimension | Inhibition of human PRMT4/CARM1 enzyme |
|---|---|
| Target Compound Data | IC50 = 8.40 nM |
| Comparator Or Baseline | Baseline: 0% inhibition control; Comparator not identified in source. |
| Quantified Difference | N/A (Direct activity value, not a comparative difference). |
| Conditions | Inhibition of human full-length recombinant GST-tagged PRMT4 (residues 2-608) using histone H3 as a substrate, incubated for 20 minutes. Source: BindingDB [1]. |
Why This Matters
This data confirms the compound's utility as a potent tool molecule for studying PRMT4/CARM1 function in epigenetic regulation, making it valuable for research programs focused on this enzyme.
- [1] BindingDB. (2023). BDBM50598021 (CHEMBL5191769) IC50: 8.40 nM for PRMT4. Retrieved April 20, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598021 View Source
